molecular formula C8H5N3O B13100662 2H-Furo[3,2-e]benzotriazole

2H-Furo[3,2-e]benzotriazole

Cat. No.: B13100662
M. Wt: 159.14 g/mol
InChI Key: OAPNEBFBGFFQOU-UHFFFAOYSA-N
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Description

2H-Benzofuro[4,5-d][1,2,3]triazole is a heterocyclic compound that features a fused ring system combining benzofuran and triazole moieties. This unique structure imparts the compound with interesting chemical and physical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzofuro[4,5-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzofuran derivatives with azide compounds under thermal or catalytic conditions to form the triazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for 2H-Benzofuro[4,5-d][1,2,3]triazole are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2H-Benzofuro[4,5-d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2H-Benzofuro[4,5-d][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Benzofuro[4,5-d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzofuro[4,5-d][1,2,3]triazole is unique due to its fused benzofuran and triazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-furo[3,2-e]benzotriazole

InChI

InChI=1S/C8H5N3O/c1-2-7-5(3-4-12-7)8-6(1)9-11-10-8/h1-4H,(H,9,10,11)

InChI Key

OAPNEBFBGFFQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C3=C1OC=C3

Origin of Product

United States

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